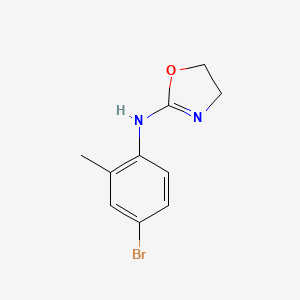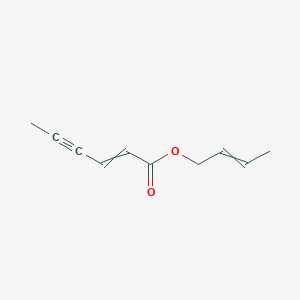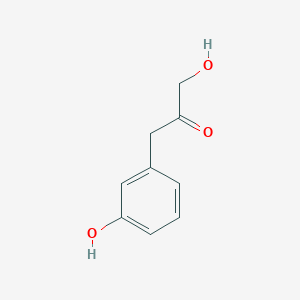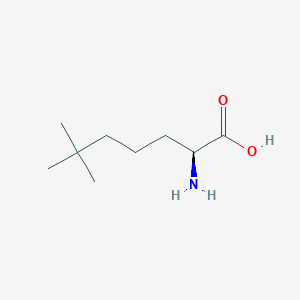
1,1,2,3,4,5,5-Heptamethyl-1,2,3,4,5-pentaphenylpentasilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,2,3,4,5,5-Heptamethyl-1,2,3,4,5-pentaphenylpentasilane is a unique organosilicon compound characterized by its heptamethyl and pentaphenyl groups attached to a pentasilane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2,3,4,5,5-Heptamethyl-1,2,3,4,5-pentaphenylpentasilane typically involves the reaction of appropriate silane precursors under controlled conditions. One common method includes the use of chlorosilanes and phenylsilanes in the presence of a catalyst to facilitate the formation of the desired pentasilane structure. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and other advanced chemical engineering techniques can be employed to enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1,1,2,3,4,5,5-Heptamethyl-1,2,3,4,5-pentaphenylpentasilane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form silanol or siloxane derivatives.
Reduction: Reduction reactions can lead to the formation of hydrosilane derivatives.
Substitution: The phenyl and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol or siloxane compounds, while substitution reactions can introduce a wide range of functional groups, leading to diverse organosilicon derivatives.
Wissenschaftliche Forschungsanwendungen
1,1,2,3,4,5,5-Heptamethyl-1,2,3,4,5-pentaphenylpentasilane has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing other organosilicon compounds and as a model compound for studying silicon-based chemistry.
Biology: Research into its potential biological activity and interactions with biomolecules is ongoing.
Medicine: Investigations into its use as a drug delivery agent or in diagnostic imaging are being explored.
Industry: It is used in the development of advanced materials, such as silicon-based polymers and coatings, due to its unique structural properties.
Wirkmechanismus
The mechanism by which 1,1,2,3,4,5,5-Heptamethyl-1,2,3,4,5-pentaphenylpentasilane exerts its effects involves interactions with molecular targets through its silicon backbone and attached functional groups. These interactions can influence various pathways, including catalytic processes and molecular recognition events. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,1,1,3,5,5,5-Heptamethyltrisiloxane
- 1,1,3,3,5,5-Hexamethyltrisiloxane
- Octamethyltrisiloxane
Uniqueness
1,1,2,3,4,5,5-Heptamethyl-1,2,3,4,5-pentaphenylpentasilane is unique due to its pentasilane backbone and the combination of heptamethyl and pentaphenyl groups This structure imparts distinct chemical and physical properties, such as enhanced stability and reactivity, compared to other similar organosilicon compounds
Eigenschaften
CAS-Nummer |
144731-00-0 |
|---|---|
Molekularformel |
C37H46Si5 |
Molekulargewicht |
631.2 g/mol |
IUPAC-Name |
bis[[dimethyl(phenyl)silyl]-methyl-phenylsilyl]-methyl-phenylsilane |
InChI |
InChI=1S/C37H46Si5/c1-38(2,33-23-13-8-14-24-33)40(5,35-27-17-10-18-28-35)42(7,37-31-21-12-22-32-37)41(6,36-29-19-11-20-30-36)39(3,4)34-25-15-9-16-26-34/h8-32H,1-7H3 |
InChI-Schlüssel |
LKIWHUUHSHZLGF-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C1=CC=CC=C1)[Si](C)(C2=CC=CC=C2)[Si](C)(C3=CC=CC=C3)[Si](C)(C4=CC=CC=C4)[Si](C)(C)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(E)-Phenyldiazenyl]-N-(2-sulfanylethyl)benzamide](/img/structure/B12556212.png)
![2-[2-[Benzyl(methyl)amino]ethoxy]ethanamine](/img/structure/B12556216.png)

![3-{[(Cyclohex-1-en-1-yl)methyl]amino}propan-1-ol](/img/structure/B12556235.png)
![1-Chloro-4-[(1,3,4,4-tetrachloro-2-nitrobuta-1,3-dien-1-yl)sulfanyl]benzene](/img/structure/B12556241.png)



![2-({2-[(2-Hydroxyethyl)sulfanyl]ethyl}sulfanyl)pyridine-3-carboxylic acid](/img/structure/B12556263.png)
![Ethyl 1-[(2-nitrophenyl)methyl]-1H-pyrrole-2-carboxylate](/img/structure/B12556264.png)
![2-[3,4-Bis(2-methylbutan-2-yl)phenoxy]-N,N-dibutylacetamide](/img/structure/B12556265.png)
![1-Dodecyl-4-[2-(pyridin-4-YL)ethenyl]pyridin-1-ium bromide](/img/structure/B12556273.png)

![(1Z,2Z)-N~1~,N~2~-Bis[4-(trifluoromethyl)phenyl]ethanebis(imidoyl) dichloride](/img/structure/B12556283.png)
